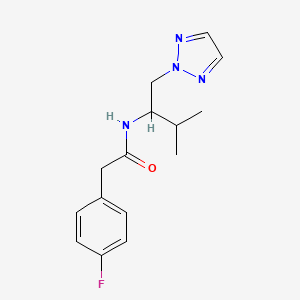![molecular formula C18H22FN3O3S B2977945 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380079-33-2](/img/structure/B2977945.png)
5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked to a fluorinated methylbenzenesulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine intermediate.
Attachment of the Fluorinated Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorinated methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The pyrimidine core and the piperidine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated methylbenzenesulfonyl group may enhance its binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-{[1-(4-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a chlorine atom instead of fluorine.
5-Ethyl-2-{[1-(4-methoxy-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Propriétés
IUPAC Name |
5-ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-3-14-11-20-18(21-12-14)25-16-6-8-22(9-7-16)26(23,24)17-5-4-15(19)10-13(17)2/h4-5,10-12,16H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURZABQOCAJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2977863.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)
![11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2977867.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2977870.png)



![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2977877.png)
![1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2977883.png)

